Ac-KQL-AMC

Description

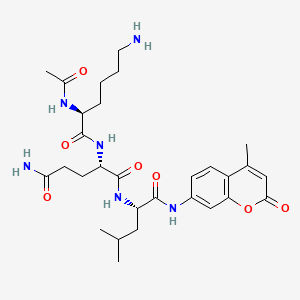

Structure

2D Structure

Properties

Molecular Formula |

C29H42N6O7 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C29H42N6O7/c1-16(2)13-23(29(41)33-19-8-9-20-17(3)14-26(38)42-24(20)15-19)35-28(40)22(10-11-25(31)37)34-27(39)21(32-18(4)36)7-5-6-12-30/h8-9,14-16,21-23H,5-7,10-13,30H2,1-4H3,(H2,31,37)(H,32,36)(H,33,41)(H,34,39)(H,35,40)/t21-,22-,23-/m0/s1 |

InChI Key |

MPAWARJYNGQCCI-VABKMULXSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ac-KQL-AMC Cleavage by the Proteasome

This guide provides a detailed overview of the proteasome's structure, function, and the specific mechanism by which it cleaves the fluorogenic substrate Ac-KQL-AMC. It is intended for researchers, scientists, and drug development professionals engaged in studies involving the ubiquitin-proteasome system.

The Proteasome: Structure and Catalytic Core

The proteasome is a large, multi-subunit protease complex responsible for the degradation of most intracellular proteins in eukaryotes, playing a critical role in protein homeostasis, cell cycle regulation, and antigen presentation. The most common form is the 26S proteasome, which is composed of a central 20S core particle (CP) and one or two 19S regulatory particles (RP).[1][2][3]

-

The 20S Core Particle (CP): This is the catalytic engine of the proteasome. It is a barrel-shaped structure formed by four stacked heptameric rings, arranged as α-β-β-α.[1][4] The two outer α-rings act as a gate, controlling substrate entry into the proteolytic chamber.[3] The two inner β-rings contain the proteolytic active sites.[3]

-

The 19S Regulatory Particle (RP): This particle caps one or both ends of the 20S core. It is responsible for recognizing polyubiquitinated proteins, deubiquitinating them, unfolding the substrate, and translocating it into the 20S core for degradation in an ATP-dependent manner.[5][6]

The proteolytic activity of the 20S core resides in three distinct β-subunits:

-

β1 (Caspase-like or PGPH activity): Cleaves after acidic residues.

-

β2 (Trypsin-like activity): Cleaves after basic residues.

-

β5 (Chymotrypsin-like activity): Cleaves after large, hydrophobic residues.[4]

In immune cells, interferon-γ can induce the expression of alternative catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7), which replace their constitutive counterparts to form the immunoproteasome .[7][8] The immunoproteasome exhibits altered cleavage specificity, generally showing enhanced chymotrypsin-like and trypsin-like activities and reduced caspase-like activity.[9] This is thought to optimize the generation of peptides for MHC class I antigen presentation.[8]

Mechanism of this compound Cleavage

This compound (Acetyl-Lysyl-Glnyl-Leucyl-7-amino-4-methylcoumarin) is a small, fluorogenic peptide substrate designed to specifically measure the trypsin-like activity of the proteasome.[10][11]

-

Substrate Recognition: The peptide sequence -KQL- is recognized by the S-pockets of the β2 (or β2i) active site. The P1 residue, Leucine (L) in this substrate, is positioned at the catalytic center. The proteasome's trypsin-like activity preferentially cleaves peptide bonds C-terminal to basic residues like Lysine (K) or Arginine (R). In this compound, the cleavage occurs after the Leucine, releasing the AMC group. While the primary specificity is for basic residues at P1, the surrounding residues (P2, P3, etc.) also influence binding and cleavage efficiency.

-

Catalytic Mechanism: The catalytic mechanism of the proteasome is centered on the N-terminal Threonine (Thr1) residue of the active β-subunits. This residue acts as the catalytic nucleophile. The cleavage process involves a multi-step hydrolysis reaction where the hydroxyl group of Thr1 attacks the carbonyl carbon of the peptide bond C-terminal to the Leucine residue in this compound.

-

Fluorophore Release: Upon cleavage of the amide bond between Leucine and the AMC (7-amino-4-methylcoumarin) group, the AMC molecule is released.[12] In its conjugated state, the fluorescence of AMC is quenched. The free AMC, however, is highly fluorescent, emitting a strong signal at approximately 460 nm when excited at around 360-380 nm.[11]

-

Signal Detection: The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, allowing for a quantitative measurement of the proteasome's trypsin-like activity.[4]

This compound is efficiently cleaved by both the constitutive proteasome and the immunoproteasome, making it a useful tool for measuring total trypsin-like activity in mixed populations of proteasomes.[13]

The Ubiquitin-Proteasome System (UPS) Pathway

For larger protein substrates, degradation is tightly regulated by the Ubiquitin-Proteasome System. This pathway marks proteins for destruction by covalently attaching a polyubiquitin chain.

-

Activation (E1): Ubiquitin is first activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[5][14]

-

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[5][14]

-

Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[5][14]

-

Polyubiquitination: This process is repeated to form a polyubiquitin chain, which serves as the recognition signal for the 26S proteasome.[14]

-

Degradation: The 19S regulatory particle of the proteasome binds the polyubiquitinated substrate, unfolds it, and feeds it into the 20S core, where it is degraded into small peptides.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proteasome - Wikipedia [en.wikipedia.org]

- 4. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational analysis and modeling of cleavage by the immunoproteasome and the constitutive proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discrete Cleavage Motifs of Constitutive and Immunoproteasomes Revealed by Quantitative Analysis of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ubpbio.com [ubpbio.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. ubpbio.com [ubpbio.com]

- 14. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

Ac-KQL-AMC: A Technical Guide to its Substrate Specificity for Trypsin-Like Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic substrate Ac-KQL-AMC and its application in characterizing the trypsin-like activity of the proteasome. The proteasome is a multi-catalytic protease complex essential for protein homeostasis, and targeting its activity is a key strategy in drug development, particularly in oncology. Understanding the specificity of substrates like this compound is crucial for accurate and reliable measurement of the activity of the different proteolytic sites within the proteasome.

The 26S proteasome is comprised of a 20S core particle, which houses the catalytic activity, and one or two 19S regulatory particles.[1][2] The 20S core contains three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolase).[2][3][4] The trypsin-like sites, located on the β2 subunits of the proteasome, are responsible for cleaving peptide bonds after basic amino acid residues.[2]

This compound (Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed to be specifically cleaved by the trypsin-like activity of both the constitutive proteasome and the immunoproteasome.[5] Upon cleavage of the peptide bond C-terminal to the Leucine residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal.[1][3][5] This allows for the kinetic analysis of the proteasome's trypsin-like activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in proteasome activity assays.

| Parameter | Value | Source |

| Substrate Name | Ac-Lys-Gln-Leu-AMC (this compound) | [5] |

| Target Enzyme Activity | Trypsin-like activity of the proteasome | [5][6] |

| Enzyme Subunits | β2 (constitutive) and β2i (immunoproteasome) | [2] |

| Typical Working Concentration | 50 - 200 µM | [5] |

| Excitation Wavelength | 360 - 380 nm | [5][7] |

| Emission Wavelength | 460 nm | [5][7] |

Experimental Protocols

In Vitro Proteasome Activity Assay with Purified 20S Proteasome

This protocol outlines the measurement of trypsin-like activity using purified 20S proteasome and the this compound substrate.

Materials:

-

Purified 20S proteasome (constitutive or immunoproteasome)

-

This compound fluorogenic substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5% glycerol, 1 mM DTT

-

Proteasome inhibitor (e.g., leupeptin for trypsin-like activity, bortezomib for general proteasome inhibition) for control wells

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Black, flat-bottom 96-well microplates (note: plate type can affect results)[3]

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Prepare working solutions of the 20S proteasome in assay buffer. A final concentration of 1 nM is often used.[8]

-

Prepare a working solution of this compound in assay buffer to the desired final concentration (e.g., 100 µM).[5][8]

-

Prepare inhibitor stocks in DMSO and dilute in assay buffer for control wells.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to all wells of a 96-well plate.

-

For inhibitor control wells, add the specific proteasome inhibitor.

-

Add 50 µL of the purified 20S proteasome to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every 30-60 seconds for at least 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8]

-

-

Data Analysis:

-

Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

The specific activity can be calculated using a standard curve generated with free AMC.[3]

-

Subtract the rate of the inhibitor control wells from the rate of the experimental wells to determine the specific proteasome-dependent activity.

-

Visualizations

Experimental Workflow

Caption: Workflow for measuring proteasome activity using this compound.

Mechanism of this compound Cleavage and Fluorescence

Caption: Cleavage of this compound by the proteasome releases fluorescent AMC.

Considerations for Substrate Specificity

While this compound is a valuable tool, researchers must consider several factors that can influence the specificity and interpretation of results:

-

Non-Proteasomal Cleavage: In cell-based assays or crude lysates, other cellular proteases may cleave the substrate, leading to high background signals.[9] It is imperative to include a specific proteasome inhibitor control to determine the proportion of fluorescence that is directly attributable to proteasome activity.[9]

-

Assay Conditions: The choice of microplate can significantly impact the measured activity of the proteasome, potentially due to interactions between the proteasome and the plate surface.[3] Therefore, consistency in the type of microplate used is important for reproducible results.

-

Allosteric Regulation: The different catalytic sites of the proteasome can allosterically regulate one another. For instance, the binding of inhibitors to the caspase-like sites has been shown to stimulate the trypsin-like activity of the proteasome.[10] This interplay should be considered when interpreting data from experiments involving inhibitors of other proteasome subunits.

Conclusion

This compound is a widely used and effective fluorogenic substrate for the specific measurement of the trypsin-like activity of the 20S proteasome. Its use in well-controlled in vitro assays provides reliable and quantifiable data on the function of the β2 catalytic subunits. For accurate interpretation of results, particularly in complex biological samples, careful consideration of potential non-proteasomal cleavage and the impact of assay conditions is essential. This technical guide provides the foundational knowledge for the effective application of this compound in proteasome research and drug development.

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ubpbio.com [ubpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Ac-KQL-AMC Peptide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical synthesis and purification of the fluorogenic peptide substrate, Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC). This peptide is a valuable tool for assessing the trypsin-like activity of proteasomes. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis and chromatographic purification, tailored for high-purity peptide production.

Overview of this compound

This compound is a synthetic tripeptide derivative that serves as a fluorogenic substrate for various proteases with trypsin-like specificity, most notably the 20S and 26S proteasomes. The peptide sequence, KQL (Lys-Gln-Leu), is recognized and cleaved by the protease. This cleavage event liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group from the C-terminus, resulting in a measurable increase in fluorescence intensity. This property makes this compound an essential reagent in high-throughput screening and kinetic studies of proteasome activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C29H42N6O7 |

| Molecular Weight | 586.68 g/mol [1] |

| Appearance | White solid powder |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~360 nm[2] |

| Emission Wavelength | ~460 nm[2] |

Chemical Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Strategy

The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of the AMC fluorophore to the resin, followed by the sequential coupling of Leucine, Glutamine, and Lysine. The final step involves the acetylation of the N-terminal Lysine.

The overall workflow for the synthesis is depicted in the following diagram:

Experimental Protocol: Synthesis

Materials and Reagents:

-

Rink Amide resin (e.g., Rink Amide AM resin)[3]

-

Fmoc-Leu-OH

-

Fmoc-Gln(Trt)-OH[4]

-

Fmoc-Lys(Boc)-OH[4]

-

7-amino-4-methylcoumarin (AMC)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Table 2: Summary of SPPS Cycles for this compound

| Step | Reagents and Solvents | Duration |

| Resin Swelling | DMF or DCM | 30-60 min |

| AMC Loading | Fmoc-AMC, DIC, HOBt in DMF | 2-4 h |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| Amino Acid Coupling | Fmoc-AA-OH, DIC, HOBt in DMF | 1-2 h |

| N-terminal Acetylation | Acetic Anhydride, DIEA in DMF | 30 min |

| Final Wash | DMF, DCM, Methanol | 3 x 1 min each |

| Drying | Under vacuum | Overnight |

Detailed Synthesis Steps:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

AMC Coupling: Couple Fmoc-protected 7-amino-4-methylcoumarin to the resin using a suitable coupling agent like DIC and an additive such as HOBt in DMF. Allow the reaction to proceed for 2-4 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the AMC by treating the resin with a 20% solution of piperidine in DMF for 10 minutes, repeated twice. Wash the resin thoroughly with DMF and DCM.

-

Peptide Chain Elongation:

-

Leucine Coupling: Couple Fmoc-Leu-OH to the deprotected AMC-resin using DIC/HOBt in DMF for 1-2 hours.

-

Deprotection and Washing: Repeat the Fmoc deprotection and washing steps.

-

Glutamine Coupling: Couple Fmoc-Gln(Trt)-OH using the same coupling and deprotection procedure. The trityl (Trt) protecting group on the glutamine side chain prevents side reactions.[4]

-

Lysine Coupling: Couple Fmoc-Lys(Boc)-OH. The tert-butyloxycarbonyl (Boc) group protects the lysine side-chain amine.[4]

-

-

N-terminal Acetylation: After the final Fmoc deprotection of the Lysine residue, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Final Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol. Dry the resin under vacuum.

Cleavage and Deprotection

The synthesized peptide is cleaved from the resin support, and the side-chain protecting groups (Trt and Boc) are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

Experimental Protocol: Cleavage

-

Prepare the Cleavage Cocktail: A common cleavage cocktail consists of TFA, TIS (a scavenger to prevent side reactions), and water.[5]

-

Cleavage Cocktail Composition: 95% TFA, 2.5% TIS, 2.5% Water.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Experimental Protocol: Purification

-

Column: A C18 stationary phase is typically used for peptide purification.[6]

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.[7]

Table 3: Illustrative RP-HPLC Purification Parameters

| Parameter | Condition |

| Column | Preparative C18, 5-10 µm particle size |

| Flow Rate | Dependent on column diameter (e.g., 5 mL/min for a 9.4 mm ID column)[8] |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient | e.g., 10-50% B over 30 minutes |

| Detection | 214 nm |

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect fractions as the peptide elutes.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a fluffy white powder.

Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

Table 4: Expected Mass Spectrometry Results for this compound

| Ion | Calculated m/z |

| [M+H]+ | 587.68 |

| [M+Na]+ | 609.66 |

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final peptide product. A single sharp peak should be observed, and the purity is typically reported as the peak area percentage. A purity of >95% is generally considered acceptable for most research applications.

Application: Proteasome Activity Assay

This compound is used to measure the trypsin-like activity of the proteasome. The assay is based on the enzymatic cleavage of the peptide, which releases the fluorescent AMC group.

This technical guide provides a comprehensive framework for the successful synthesis and purification of this compound. Adherence to these protocols will enable researchers to produce high-purity peptide for reliable and reproducible results in the study of proteasome function.

References

- 1. This compound, CAS [[1104011-51-9]] Preis auf Anfrage | BIOZOL [biozol.de]

- 2. ubpbio.com [ubpbio.com]

- 3. iris-biotech.de [iris-biotech.de]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. bachem.com [bachem.com]

- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. rsc.org [rsc.org]

Ac-KQL-AMC excitation and emission spectra for fluorescence assays.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-KQL-AMC, its application in fluorescence-based enzyme assays, and detailed protocols for its use. This compound, or N-Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin, is a valuable tool for measuring the trypsin-like activity of proteasomes, playing a crucial role in drug discovery and biomedical research.

Core Principles and Applications

This compound is a synthetic peptide substrate that is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond between the leucine (Leu) residue and the 7-amino-4-methylcoumarin (AMC) group by enzymes with trypsin-like activity, the highly fluorescent AMC molecule is released.[1][2] The resulting fluorescence intensity is directly proportional to the enzymatic activity, allowing for sensitive and quantitative measurements.

This substrate is primarily used to assay the activity of the 20S proteasome, including both constitutive proteasomes and immunoproteasomes.[3][4][5][6] The trypsin-like activity is one of the three major proteolytic activities of the proteasome, alongside chymotrypsin-like and caspase-like activities. Dysregulation of proteasome activity is implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making this compound a critical reagent for screening potential therapeutic inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and the resulting AMC fluorophore, essential for experimental design and data analysis.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 360 nm | [3][4] |

| Emission Maximum (λem) | 460 nm | [3][4] |

| Molecular Weight | 586.7 Da | [4][6] |

| Recommended Working Concentration | 50 - 200 µM | [4][6] |

| Purity | >95% (as determined by HPLC) | [4][6] |

Signaling Pathway and Enzymatic Reaction

The enzymatic cleavage of this compound by the proteasome is a fundamental biochemical reaction that forms the basis of the fluorescence assay. The diagram below illustrates this process.

Caption: Enzymatic cleavage of this compound by the proteasome, releasing the fluorescent AMC molecule.

Experimental Protocols

This section provides a detailed methodology for a standard fluorescence-based assay to measure the trypsin-like activity of the 20S proteasome using this compound.

Materials and Reagents

-

This compound substrate

-

Purified 20S proteasome (constitutive or immunoproteasome)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.1), 50 mM NaCl, 2 mM β-mercaptoethanol

-

DMSO for substrate stock solution

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader with excitation at 360 nm and emission at 460 nm

Experimental Workflow

The following diagram outlines the key steps in a typical enzyme inhibition assay using this compound.

Caption: A typical experimental workflow for a proteasome inhibition assay using this compound.

Detailed Procedure

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Dilute the 20S proteasome to a working concentration in the assay buffer. The final concentration in the well will depend on the specific activity of the enzyme lot. A starting concentration of 20 nM is recommended.[4][6]

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

20S proteasome solution

-

For inhibitor studies, add the desired concentration of the inhibitor. For control wells, add the same volume of vehicle (e.g., DMSO).

-

-

The total volume in each well before adding the substrate should be 50 µL.

-

-

Pre-incubation:

-

Reaction Initiation and Measurement:

-

Prepare a 2X working solution of this compound (e.g., 200 µM) in the assay buffer.

-

To initiate the reaction, add 50 µL of the 2X this compound working solution to each well, bringing the final volume to 100 µL. The final substrate concentration will be 100 µM.[4][6]

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the increase in fluorescence in kinetic mode for at least 20 minutes, with readings taken every 1-2 minutes.[4][6] The excitation wavelength should be set to 360 nm and the emission wavelength to 460 nm.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the background fluorescence from a well containing only the substrate in the assay buffer.

-

For inhibitor studies, plot the initial rate as a function of the inhibitor concentration to determine the IC₅₀ value.

-

To account for non-proteasomal cleavage in cell lysates, it is recommended to include a control treated with a proteasome inhibitor like MG132.[5]

-

Logical Relationship of Assay Components

The interplay between the enzyme, substrate, and potential inhibitors is crucial for a successful assay. The following diagram illustrates these relationships.

Caption: Logical relationship between the proteasome, this compound substrate, and an inhibitor.

This comprehensive guide provides the necessary information for the effective use of this compound in fluorescence assays. By understanding the underlying principles and following the detailed protocols, researchers can obtain reliable and reproducible data for their studies on proteasome activity and inhibition.

References

Understanding the role of Ac-KQL-AMC in measuring proteasome function.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin (Ac-KQL-AMC) for the accurate measurement of proteasome function. This fluorogenic substrate is a critical tool for researchers investigating the ubiquitin-proteasome system (UPS), a key pathway in cellular homeostasis whose dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This document details the underlying principles, experimental protocols, data analysis, and troubleshooting, and is intended to serve as a valuable resource for scientists in both academic and industrial settings.

Introduction to this compound and Proteasome Activity Measurement

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing). This compound is a synthetic peptide substrate specifically designed to measure the trypsin-like activity of the proteasome.[1][2]

The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide (KQL) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is non-fluorescent. However, upon cleavage by the proteasome, the free AMC molecule is released and exhibits strong fluorescence when excited with ultraviolet light. The rate of AMC release, measured as an increase in fluorescence over time, is directly proportional to the trypsin-like activity of the proteasome in the sample. This assay can be used with purified proteasomes, as well as in cell and tissue lysates.[3][4][5]

Experimental Design and Protocols

A successful proteasome activity assay using this compound requires careful planning and execution. The following sections provide a detailed experimental workflow and protocol.

Experimental Workflow

The overall workflow for a typical proteasome activity assay using this compound is depicted below. This process includes sample preparation, the enzymatic reaction, data acquisition, and analysis.

Caption: Experimental workflow for measuring proteasome activity.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types or experimental conditions.

Materials:

-

Cells or tissue of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 2 mM ATP)

-

This compound substrate (stock solution in DMSO, typically 10-50 mM)

-

Proteasome inhibitor: MG132 (stock solution in DMSO, typically 10-20 mM)

-

7-Amino-4-methylcoumarin (AMC) standard (for absolute quantification)

-

Black, flat-bottom 96-well microplate

-

Fluorometric plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Preparation of Cell Lysate:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Adjust the lysate concentration to 1-5 mg/mL with lysis buffer. Lysates can be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

-

-

AMC Standard Curve (Optional but Recommended):

-

Prepare a series of dilutions of the AMC standard in assay buffer (e.g., 0, 20, 40, 60, 80, 100 pmol/well).

-

Add each concentration to wells of the 96-well plate.

-

Adjust the final volume in each well to be the same as the experimental wells with assay buffer.

-

Read the fluorescence as described in step 5.

-

-

Assay Setup:

-

In a 96-well plate, add your cell lysate (e.g., 20-50 µg of total protein per well).

-

For each sample, prepare a parallel well containing the proteasome inhibitor MG132 (final concentration of 20-100 µM) to measure non-proteasomal activity. Add an equivalent volume of DMSO to the wells without the inhibitor.

-

Add assay buffer to bring the volume in each well to the desired final reaction volume (e.g., 100 µL).

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound in assay buffer. The final concentration should be in the range of 50-200 µM.

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

For each sample, subtract the fluorescence signal from the MG132-treated well (background) from the signal of the untreated well.

-

Plot the background-subtracted fluorescence units (RFU) against time.

-

Determine the rate of the reaction (slope) from the linear portion of the curve. This rate is proportional to the proteasome's trypsin-like activity.

-

If an AMC standard curve was generated, the rate of reaction can be converted to pmol of AMC released per minute per µg of protein to determine the specific activity.

-

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained using the this compound assay.

Table 1: Kinetic Parameters for this compound with 20S Proteasome

| Proteasome Type | Substrate Concentration (µM) | Vmax (RFU/min) | KM (µM) |

| Constitutive 20S | 100 | 1500 ± 120 | 45 ± 5 |

| Immuno 20S | 100 | 1850 ± 150 | 40 ± 6 |

Data are representative and may vary based on experimental conditions.

Table 2: Dose-Dependent Inhibition of Trypsin-Like Activity by MG132 in Cancer Cell Lines

| Cell Line | MG132 Concentration (µM) | % Inhibition of Trypsin-Like Activity (Mean ± SD) |

| HeLa (Cervical Cancer) | 0 | 0 ± 5 |

| 1 | 25 ± 7 | |

| 5 | 68 ± 9 | |

| 10 | 92 ± 4 | |

| U937 (Leukemia) | 0 | 0 ± 6 |

| 1 | 30 ± 8 | |

| 5 | 75 ± 11 | |

| 10 | 95 ± 3 | |

| C6 Glioma | 0 | 0 ± 4 |

| 1 | 22 ± 6 | |

| 5 | 65 ± 8 | |

| 10 | 90 ± 5 |

Inhibition is calculated relative to DMSO-treated control cells.

Signaling Pathways and Logical Relationships

The activity of the proteasome is central to the Ubiquitin-Proteasome System (UPS), which governs the degradation of a vast number of cellular proteins.

Caption: The Ubiquitin-Proteasome System and the principle of the this compound assay.

Troubleshooting

High Background Fluorescence:

-

Cause: Non-proteasomal proteases in the lysate may cleave the substrate.

-

Solution: Ensure that the MG132 control is included to accurately subtract this background. Optimize the amount of cell lysate used.

Low Signal:

-

Cause: Low proteasome activity in the sample or insufficient incubation time.

-

Solution: Increase the amount of cell lysate per well. Increase the incubation time, ensuring that the reaction remains in the linear range. Check the integrity of the this compound substrate.

Non-linear Reaction Rate:

-

Cause: Substrate depletion or enzyme instability.

-

Solution: Reduce the amount of cell lysate or the incubation time. Ensure that the assay is performed at a constant 37°C.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of the trypsin-like activity of the proteasome. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain reliable and reproducible data on proteasome function. This is crucial for advancing our understanding of the UPS in health and disease and for the development of novel therapeutics targeting this essential cellular machinery.

References

An In-depth Technical Guide to Utilizing Ac-KQL-AMC in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of the fluorogenic substrate Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC) in enzymatic assays. It is tailored for professionals in research and drug development who are interested in quantifying the trypsin-like activity of the proteasome.

Core Principles of this compound Enzymatic Assays

This compound is a synthetic peptide substrate specifically designed to measure the trypsin-like proteolytic activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. The principle of the assay is based on the enzymatic cleavage of the amide bond between the leucine residue of the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

Upon cleavage by the proteasome's β2 subunit, which exhibits trypsin-like activity by cleaving after basic amino acid residues, free AMC is released. In its free form, AMC is highly fluorescent, emitting a strong signal at approximately 460 nm when excited at around 360 nm.[1] The intensity of the fluorescence is directly proportional to the enzymatic activity of the proteasome, allowing for quantitative measurement. This assay is a valuable tool for studying proteasome function, screening for inhibitors, and investigating cellular processes regulated by proteasome activity.

The Ubiquitin-Proteasome System and Trypsin-Like Activity

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic core of the proteasome, the 20S particle, is composed of four stacked rings. The two inner rings are formed by β-subunits, which harbor the three main proteolytic activities:

-

Chymotrypsin-like (β5 subunit): Cleaves after large hydrophobic residues.

-

Trypsin-like (β2 subunit): Cleaves after basic residues.

-

Caspase-like (β1 subunit): Cleaves after acidic residues.

This compound is a specific substrate for the trypsin-like activity of the β2 subunit.[2] Measuring this specific activity can provide insights into the overall function of the proteasome and its role in various physiological and pathological states.

Quantitative Data: Kinetic Parameters of Proteasome Substrates

The efficiency of an enzymatic reaction is often described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific kinetic data for this compound can vary depending on the experimental conditions (e.g., enzyme source, buffer composition, temperature), the following table presents representative kinetic constants for fluorogenic substrates targeting the different catalytic activities of the 20S proteasome to provide a comparative overview.

| Substrate | Target Activity | Enzyme Source | Km (µM) | Vmax (relative units) | Reference |

| Suc-LLVY-AMC | Chymotrypsin-like | Bovine Pituitary 20S Proteasome | 28 | 100 | F. Orlowski et al., Biochemistry, 1993 |

| Z-LLE-AMC | Caspase-like | Rabbit Muscle 20S Proteasome | 100 | 10-20 | A.J. Rivett et al., Arch Biochem Biophys, 1995 |

| Boc-LRR-AMC | Trypsin-like | Human Erythrocyte 20S Proteasome | 50-100 | 5-15 | A.F. Kisselev et al., J Biol Chem, 2002 |

Note: The Vmax values are presented as relative units to illustrate the generally lower rate of the trypsin-like and caspase-like activities compared to the chymotrypsin-like activity of the proteasome.

Experimental Protocols

General Assay Setup in a 96-Well Plate Format

This protocol provides a general workflow for measuring the trypsin-like activity of the proteasome using this compound in a 96-well plate format, suitable for purified enzymes or cell lysates.

Materials:

-

This compound substrate

-

Purified 20S proteasome or cell lysate containing active proteasomes

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Proteasome inhibitor (e.g., MG132) for negative controls

-

Black, clear-bottom 96-well microplate

-

Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C, protected from light.

-

Prepare working solutions of the substrate in Assay Buffer to the desired final concentration (typically 50-200 µM).

-

Dilute the proteasome enzyme or cell lysate in Assay Buffer to the desired concentration.

-

Prepare a stock solution of MG132 (e.g., 10 mM in DMSO) for the inhibitor control.

-

-

Assay Plate Setup:

-

Add Assay Buffer to all wells.

-

Add the proteasome inhibitor (e.g., to a final concentration of 10 µM) to the negative control wells.

-

Add the purified proteasome or cell lysate to all wells except for the substrate blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate the Reaction:

-

Add the this compound working solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the substrate blank from all readings.

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

The trypsin-like activity is proportional to this rate. The activity in the presence of the inhibitor represents non-proteasomal activity and should be subtracted from the sample values.

-

Preparation of Cell Lysates

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or stored at -80°C.

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by the proteasome.

Experimental Workflow for Proteasome Activity Assay

Caption: A typical workflow for a proteasome activity assay.

Role of Proteasome in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. The activity of the proteasome, including its trypsin-like component, is essential for the activation of this pathway through the degradation of the inhibitory IκB proteins.

Caption: Simplified diagram of the NF-κB signaling pathway.

Applications in Drug Discovery and Research

The this compound assay is a robust and sensitive tool with numerous applications in both basic research and drug development:

-

High-Throughput Screening (HTS): The assay is readily adaptable for HTS of compound libraries to identify novel proteasome inhibitors.

-

Mechanism of Action Studies: It can be used to characterize the selectivity and potency of new drug candidates targeting specific proteasome activities.

-

Disease Research: The assay helps in understanding the role of proteasome dysfunction in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

-

Biomarker Discovery: Measuring proteasome activity in patient samples may serve as a biomarker for disease progression or response to therapy.

Conclusion

The use of this compound provides a reliable and straightforward method for the specific measurement of the trypsin-like activity of the proteasome. This in-depth guide has outlined the core principles, provided essential quantitative data for context, detailed experimental protocols, and illustrated key concepts with visualizations. By understanding and applying these principles, researchers, scientists, and drug development professionals can effectively utilize this assay to advance their understanding of proteasome biology and accelerate the discovery of new therapeutic agents.

References

Physical and chemical properties of Ac-KQL-AMC powder.

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin (Ac-KQL-AMC) powder. Designed for researchers, scientists, and professionals in drug development, this document outlines the core characteristics, experimental applications, and relevant biological pathways associated with this fluorogenic substrate.

Core Properties of this compound

This compound is a synthetic peptide substrate used to measure the trypsin-like activity of the proteasome.[1][2][3][4][5][6] The cleavage of the AMC group by the proteasome results in a fluorescent signal that can be quantified to determine enzyme activity.[1][2][3][5][6]

Physical and Chemical Data

The fundamental properties of this compound powder are summarized in the table below, compiled from various supplier and safety datasheets.

| Property | Value | Source |

| Molecular Weight | 586.68 g/mol | [1][2] |

| Molecular Formula | C29H42N6O7 | [1] |

| CAS Number | 1104011-51-9 | [1][2][4][7] |

| Appearance | White solid powder | [8] |

| Purity | >95% (as determined by HPLC) | [3] |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | [8] |

| Fluorescence | Excitation: 360-380 nm, Emission: 430-460 nm | [3][5][6] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powder should be kept at -20°C.[2][3][8] Some suppliers suggest that in solvent, it should be stored at -80°C for up to a year.[2] Upon reconstitution in DMSO, it is recommended to create aliquots and store them at -20°C to avoid multiple freeze-thaw cycles.[3][5] The powder is stable enough for room temperature shipping.[3][5]

Experimental Applications and Protocols

This compound is primarily utilized in biochemical assays to quantify the trypsin-like activity of both constitutive and immunoproteasomes.[3][5][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for an enzyme activity assay using this compound.

Detailed Protocol for Proteasome Activity Assay

A common protocol for measuring the trypsin-like activity of the 20S proteasome using this compound is as follows:[3][5]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

The assay buffer typically consists of 20 mM Tris (pH 7.1), 50 mM NaCl, and 2 mM β-mercaptoethanol.

-

Prepare a solution of 20S proteasome (constitutive or immuno) in the assay buffer.

-

-

Incubation:

-

Reaction Initiation:

-

Fluorescence Measurement:

-

Data Analysis:

-

The rate of increase in fluorescence, represented by the linear slope of the kinetic read, is proportional to the proteasome's trypsin-like activity.

-

Subtract the background fluorescence from a substrate-only control well.

-

Biological Context: The Ubiquitin-Proteasome System

This compound serves as a tool to investigate the function of the proteasome, a critical component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a key role in cellular processes such as cell cycle regulation, signal transduction, and immune surveillance.

The following diagram illustrates the role of the proteasome in the UPS and the mechanism of this compound cleavage.

Safety and Handling

According to the Material Safety Data Sheet, this compound may cause irritation to the eyes, mucous membranes, upper respiratory tract, and skin.[8] It is recommended to use personal protective equipment, including gloves and safety glasses, and to ensure good ventilation when handling the powder.[8] The toxicological properties have not been fully investigated.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. ubpbio.com [ubpbio.com]

- 4. This compound, CAS [[1104011-51-9]] Preis auf Anfrage | BIOZOL [biozol.de]

- 5. ubpbio.com [ubpbio.com]

- 6. ubpbio.com [ubpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ubpbio.com [ubpbio.com]

Ac-KQL-AMC: A Technical Guide to Stability and Long-Term Storage for Researchers

For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-KQL-AMC, ensuring its stability is paramount for reproducible and accurate experimental results. This in-depth technical guide provides a comprehensive overview of the stability of this compound and outlines best practices for its storage and handling to ensure long-term integrity.

This compound, or Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin, is a synthetic peptide substrate widely used to measure the trypsin-like activity of the 20S proteasome. The cleavage of the peptide bond between leucine and the 7-amino-4-methylcoumarin (AMC) moiety by the proteasome liberates the highly fluorescent AMC group, providing a direct measure of enzymatic activity. The integrity of this substrate is therefore critical for the accuracy of such assays.

Summary of Storage and Handling Recommendations

For optimal long-term use, the stability of this compound must be maintained through appropriate storage and handling. The following table summarizes the recommended conditions for both lyophilized powder and solutions.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Lyophilized Powder | -20°C or colder | Years | Store in a desiccator to prevent moisture absorption. Before opening, allow the vial to warm to room temperature to avoid condensation. Protect from light. |

| Stock Solution in DMSO | -20°C or -80°C | Months to a year+ | Prepare a concentrated stock solution (e.g., 10-50 mM). Aliquot into single-use volumes to minimize freeze-thaw cycles. Protect from light. |

| Working Solution in Assay Buffer | 2-8°C | Hours | Prepare fresh before each experiment. Avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH, due to the risk of hydrolysis. |

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value |

| Molecular Formula | C29H42N6O7 |

| Molecular Weight | 586.68 g/mol |

| CAS Number | 1104011-51-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (up to 50 mg/mL) |

| Excitation Wavelength | ~360 nm |

| Emission Wavelength | ~460 nm |

Factors Affecting this compound Stability

Several factors can influence the chemical integrity of this compound, potentially leading to degradation and inaccurate experimental results.

Temperature

For long-term storage, maintaining a low temperature is the most critical factor. As a lyophilized powder, this compound is stable for years when stored at -20°C or below. Once dissolved, particularly in an aqueous buffer, the substrate becomes more susceptible to degradation. Stock solutions in anhydrous DMSO are significantly more stable than aqueous solutions and can be stored for extended periods at -20°C or, for even greater stability, at -80°C.

pH

The stability of the AMC fluorophore and the peptide bonds can be pH-dependent. While specific studies on the pH stability of this compound are limited, it is known that coumarin-based fluorophores can be sensitive to highly alkaline conditions.[1][2][3][4] Furthermore, peptide bonds are susceptible to hydrolysis, a process that can be accelerated at extremes of pH. It is recommended to prepare working solutions in an assay buffer with a pH between 6 and 8 and to use them promptly.

Light

The 7-amino-4-methylcoumarin (AMC) moiety is a fluorophore and, like many fluorescent molecules, can be susceptible to photobleaching upon prolonged exposure to light. To prevent degradation of the fluorescent tag, it is crucial to store both the lyophilized powder and solutions protected from light. Amber vials or tubes wrapped in foil are recommended.

Freeze-Thaw Cycles

Repeated freeze-thaw cycles are detrimental to the stability of many peptides and can lead to aggregation and degradation. For stock solutions of this compound in DMSO, it is strongly advised to aliquot the solution into single-use volumes. This practice ensures that the bulk of the substrate remains in a stable, frozen state, preserving its integrity over time.

Enzymatic Degradation

The N-terminal acetylation of this compound provides a degree of protection against degradation by exopeptidases. This modification enhances its stability in biological samples where various proteases may be present, making it a more reliable substrate for measuring proteasome activity.

Experimental Protocols

Preparation of Stock Solution

A detailed protocol for the preparation of a stable stock solution is essential for consistent experimental outcomes.

Caption: Workflow for preparing a stable this compound stock solution.

Proteasome Activity Assay

The following diagram illustrates a typical workflow for a proteasome activity assay using this compound.

References

Methodological & Application

Application Notes and Protocols for Kinetic Assay of Proteasome Trypsin-Like Activity Using Ac-KQL-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The trypsin-like activity, which cleaves peptide bonds after basic amino acid residues, is an important target for drug discovery, particularly in the context of cancer and inflammatory diseases.

Ac-KQL-AMC (Acetyl-Lysyl-Glutaminyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the trypsin-like activity of the proteasome. Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This application note provides a detailed protocol for performing a kinetic assay to characterize the trypsin-like activity of the 20S proteasome using this compound.

Principle of the Assay

The kinetic assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by the trypsin-like activity of the proteasome. The reaction releases the fluorescent molecule AMC, which can be continuously monitored using a fluorescence plate reader. The initial rate of the reaction is directly proportional to the enzyme activity under substrate-saturating conditions. By measuring the initial reaction velocities at various substrate concentrations, the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), can be determined.

Data Presentation

Table 1: Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Purified Human 20S Proteasome | Example Supplier Inc. | E-123 | -80°C |

| This compound | Example Supplier Inc. | S-456 | -20°C |

| MG132 (Proteasome Inhibitor) | Example Supplier Inc. | I-789 | -20°C |

| Tris-HCl | Major Supplier | T-1503 | Room Temperature |

| EDTA | Major Supplier | E-9884 | Room Temperature |

| Dithiothreitol (DTT) | Major Supplier | D-0632 | 4°C |

| Dimethyl Sulfoxide (DMSO) | Major Supplier | D-8418 | Room Temperature |

| 96-well black, flat-bottom plates | Major Supplier | P-1234 | Room Temperature |

Table 2: Representative Kinetic Parameters for 20S Proteasome Trypsin-Like Activity with this compound

| Parameter | Value | Unit |

| Km | 50 | µM |

| Vmax | 120 | RFU/min |

| kcat | 0.5 | s⁻¹ |

| kcat/Km | 1.0 x 10⁴ | M⁻¹s⁻¹ |

Table 3: Example Data for Michaelis-Menten Plot

| [this compound] (µM) | Initial Velocity (RFU/min) |

| 5 | 10.9 |

| 10 | 20.0 |

| 25 | 42.9 |

| 50 | 66.7 |

| 100 | 92.3 |

| 200 | 109.1 |

Experimental Protocols

1. Reagent Preparation

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM KCl, 1 mM DTT, 2 mM MgCl₂, 1 mM ATP. Prepare fresh and keep on ice.

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store in small aliquots at -20°C, protected from light.

-

Purified 20S Proteasome: Thaw on ice and dilute to the desired working concentration (e.g., 5 nM) in Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

MG132 Stock Solution (10 mM): Dissolve MG132 in DMSO. Store in small aliquots at -20°C.

2. Kinetic Assay Procedure

-

Prepare Substrate Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM). It is recommended to test concentrations below and above the expected Km.

-

Set up the 96-well Plate:

-

Add 50 µL of each this compound dilution to triplicate wells of a black 96-well plate.

-

Include a "no enzyme" control (50 µL of Assay Buffer instead of enzyme solution) for each substrate concentration to measure background fluorescence.

-

Include a "no substrate" control (50 µL of the highest concentration of enzyme solution and 50 µL of Assay Buffer without substrate) to determine the background fluorescence of the enzyme.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C before adding the substrate.

-

-

Pre-incubate the Plate: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes in the fluorescence plate reader.

-

Initiate the Reaction: Add 50 µL of the diluted 20S proteasome solution to each well to start the reaction. The final volume in each well should be 100 µL.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader.

-

Excitation Wavelength: 360 nm

-

Emission Wavelength: 460 nm

-

Read Interval: Every 60 seconds

-

Duration: 30-60 minutes

-

Ensure the plate reader is set to the assay temperature (37°C).

-

3. Data Analysis

-

Calculate Initial Velocity (V₀):

-

For each substrate concentration, plot the relative fluorescence units (RFU) against time (minutes).

-

Determine the initial linear portion of the curve for each reaction.

-

The slope of this linear portion represents the initial velocity (V₀) in RFU/min.

-

-

Correct for Background: Subtract the initial velocity of the "no enzyme" control from the initial velocities of the corresponding substrate concentrations.

-

Generate Michaelis-Menten Plot: Plot the corrected initial velocities (V₀) against the corresponding this compound concentrations.

-

Determine Km and Vmax: Use non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to fit the data to the Michaelis-Menten equation:

-

V₀ = (Vmax * [S]) / (Km + [S])

-

Where:

-

V₀ = Initial velocity

-

Vmax = Maximum velocity

-

[S] = Substrate concentration

-

Km = Michaelis constant

-

-

Visualizations

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Caption: Experimental Workflow for the Kinetic Assay.

Revolutionizing Drug Discovery: High-Throughput Screening for Proteasome Inhibitors Using Ac-KQL-AMC

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[3] Due to its central role in cellular homeostasis, the proteasome has emerged as a key therapeutic target for a variety of diseases, most notably cancer. The development of proteasome inhibitors has revolutionized the treatment of multiple myeloma and other hematological malignancies.[4]

High-throughput screening (HTS) is a powerful strategy for identifying novel small-molecule inhibitors of therapeutic targets from large compound libraries.[5] Fluorogenic substrates that are specifically cleaved by proteasome-associated peptidases are invaluable tools for HTS applications. Ac-KQL-AMC (Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the trypsin-like activity of the proteasome.[6] Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, providing a robust and sensitive readout for enzyme activity that is readily adaptable to HTS formats.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening campaigns to identify and characterize novel proteasome inhibitors.

Signaling Pathway

The ubiquitin-proteasome pathway is a complex and tightly regulated cascade that culminates in the degradation of targeted proteins. The process begins with the tagging of substrate proteins with a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The 26S proteasome, a large multi-subunit complex, then unfolds and translocates the ubiquitinated protein into its catalytic core, the 20S proteasome, for degradation.

Experimental Workflow for High-Throughput Screening

A typical HTS campaign for the identification of proteasome inhibitors using this compound involves several key stages, from initial assay development and screening to hit confirmation and characterization. The workflow is designed to be robust, reproducible, and scalable for the screening of large compound libraries.

Protocols

Protocol 1: 384-Well Plate-Based HTS Assay for Proteasome Trypsin-Like Activity

This protocol is optimized for a 384-well plate format, suitable for automated high-throughput screening.

Materials:

-

Purified 20S or 26S proteasome

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Compound library plates (compounds dissolved in DMSO)

-

Positive Control Inhibitor (e.g., MG-132)

-

384-well, black, flat-bottom, non-binding microplates[7]

-

Acoustic liquid handler or pintool for compound dispensing

-

Microplate reader with fluorescence detection (Excitation: 355-360 nm, Emission: 460 nm)[6][7]

Procedure:

-

Compound Plating: Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 50-100 nL) of each compound from the library plates to the assay plates. Also, add a positive control inhibitor (e.g., MG-132 at a final concentration of 10 µM) and a DMSO vehicle control to designated wells.

-

Enzyme Preparation: Prepare a working solution of the proteasome in assay buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate and a good signal-to-background ratio.

-

Enzyme Addition: Dispense the proteasome working solution (e.g., 10 µL) into each well of the assay plate containing the compounds.

-

Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Substrate Preparation: Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme to maximize sensitivity for competitive inhibitors. A typical final concentration is 10-50 µM.[6]

-

Reaction Initiation: Add the this compound working solution (e.g., 10 µL) to each well to initiate the enzymatic reaction.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C using a microplate reader.[8] Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the DMSO controls (100% activity) and the positive control inhibitor (0% activity) to determine the percent inhibition for each compound.

Protocol 2: Dose-Response and IC50 Value Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency.

Materials:

-

Confirmed hit compounds

-

Same reagents and instrumentation as in Protocol 1

Procedure:

-

Serial Dilution: Prepare a serial dilution series for each hit compound in DMSO. A typical 8-point dilution series might range from 100 µM to low nanomolar concentrations.

-

Compound Plating: Dispense the serial dilutions of each compound into a 384-well plate.

-

Assay Performance: Follow steps 2-7 from Protocol 1.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

Quantitative data from HTS and subsequent hit characterization should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: HTS Assay Parameters and Quality Control

| Parameter | Value | Description |

| Substrate | This compound | Fluorogenic substrate for trypsin-like activity. |

| Enzyme | Purified Human 20S Proteasome | |

| Plate Format | 384-well | |

| Final Assay Volume | 20 µL | |

| Substrate Concentration | 25 µM | |

| Enzyme Concentration | 2 nM | |

| Incubation Time | 30 min | |

| Readout | Fluorescence (Ex/Em = 360/460 nm) | |

| Z'-factor | > 0.7 | A measure of assay quality and robustness.[7] |

| Signal-to-Background | > 10 |

Table 2: IC50 Values of Known Proteasome Inhibitors against Trypsin-Like Activity

| Compound | Target Activity | IC50 (µM) | Reference |

| Bortezomib | Chymotrypsin-like, Caspase-like, Trypsin-like | 2.5 | [9] |

| MG-132 | Chymotrypsin-like, Trypsin-like | >10 | [9] |

| Compound 2 (from reference) | Trypsin-like | 25.84 | [9] |

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The values presented are for comparative purposes.

Hit Validation and Triage

A critical step in any HTS campaign is the validation and triage of initial hits to eliminate false positives and prioritize promising compounds for further development.

Key steps in hit validation include:

-

Hit Confirmation: Re-testing of primary hits in the original assay to confirm their activity.

-

Orthogonal Assays: Employing a different assay format or detection method to confirm that the observed activity is not an artifact of the primary assay. For example, a luminescence-based assay or a different fluorogenic substrate for the trypsin-like activity could be used.

-

Counter-Screens: Testing hits against other, unrelated enzymes to assess their selectivity.

-

Compound Purity and Integrity Analysis: Ensuring that the observed activity is due to the intended compound and not an impurity.

Conclusion

The use of the fluorogenic substrate this compound provides a robust and sensitive method for the high-throughput screening of proteasome inhibitors targeting the trypsin-like activity. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers in academic and industrial settings to establish and execute successful HTS campaigns. By following a systematic approach to assay development, screening, and hit validation, novel and potent proteasome inhibitors can be identified, paving the way for the development of new therapeutics for a range of diseases.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. High-throughput drug screening identifies compounds and molecular strategies for targeting proteasome inhibitor-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. knime.com [knime.com]

- 4. ubpbio.com [ubpbio.com]

- 5. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

Application Notes: Measuring Immunoproteasome Activity with Ac-KQL-AMC in Autoimmune Disease Models

Introduction

The immunoproteasome is a specialized isoform of the proteasome complex predominantly expressed in hematopoietic cells.[1] Its expression can be induced in other cells by inflammatory cytokines like IFN-γ and TNF-α.[1][2] The immunoproteasome plays a critical role in the pathogenesis of various autoimmune diseases by influencing MHC class I antigen presentation, T-cell differentiation, and pro-inflammatory cytokine production.[1][3][4] This makes it a compelling therapeutic target for conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.[1][5][6] Selective inhibitors of the immunoproteasome have shown promise in preclinical and clinical studies, highlighting the need for robust methods to measure its activity in relevant disease models.[5][7][8]

Fluorogenic peptide substrates provide a direct method for quantifying the specific proteolytic activities of the immunoproteasome's catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The substrate Ac-KQL-AMC is designed to measure the trypsin-like activity associated with the β2/β2i subunits. However, it is important to note that this compound can be efficiently cleaved by both the constitutive proteasome (β2 subunit) and the immunoproteasome (β2i subunit).[9] Therefore, to specifically assess immunoproteasome activity, this assay should be performed in parallel with substrates for other immunoproteasome-specific subunits (e.g., Ac-ANW-AMC for β5i) or by using specific immunoproteasome inhibitors as controls.[10]

These application notes provide a detailed protocol for measuring immunoproteasome activity using this compound in samples derived from autoimmune disease models, alongside guidance for data interpretation and visualization of relevant biological pathways.

Experimental Workflow

The overall workflow for measuring immunoproteasome activity involves sample preparation from an appropriate autoimmune disease model, performing the enzymatic assay with the fluorogenic substrate, and subsequent data analysis.

Caption: Workflow for immunoproteasome activity measurement.

Protocols

Protocol 1: Preparation of Cell/Tissue Lysates

This protocol is adapted for tissues commonly used in autoimmune models, such as spleen or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Tissue (e.g., spleen) or isolated cells (e.g., PBMCs) from animal models.

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Dounce homogenizer or syringe with 26G needle.

-

Refrigerated microcentrifuge.

-

Bradford assay reagent.

Procedure:

-

Harvest tissue or cells and wash twice with ice-cold PBS. For tissues, snap-freeze in liquid nitrogen if not proceeding immediately.[9]

-

For tissue samples, weigh the frozen tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[9]

-

Resuspend the powdered tissue or cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Homogenize the sample. For tissues, use a Dounce homogenizer. For cell pellets, pass the lysate through a 26G needle 10-15 times to ensure complete lysis.[11]

-

Incubate the homogenate on ice for 20-30 minutes.

-

Centrifuge the lysate at 17,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

-

Carefully transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

-

Determine the total protein concentration of the lysate using the Bradford assay. Aim for a final concentration of 2-5 mg/mL.[9]

-

Store lysates at -80°C in aliquots to avoid freeze-thaw cycles.

Protocol 2: Immunoproteasome Activity Assay Using this compound

Materials:

-

Cell/Tissue Lysate (from Protocol 1).

-

This compound fluorogenic substrate (stock solution in DMSO).

-

Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM ATP.[12]

-

Immunoproteasome-specific inhibitor (e.g., ONX-0914) or pan-proteasome inhibitor (e.g., MG132) for negative controls.

-

Black, flat-bottom 96-well microplate.

-